2-Methylbenzo[d]oxazole-5-carbaldehyde

Lipophilicity LogP Drug Design

2-Methylbenzo[d]oxazole-5-carbaldehyde (CAS 279226-65-2) is a heterocyclic building block featuring a benzoxazole ring with a methyl group at the 2-position and an aldehyde at the 5-position. With a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol , it belongs to the class of benzoxazole-5-carbaldehydes and is distinguished from the parent 1,3-benzoxazole-5-carbaldehyde (C₈H₅NO₂, MW 147.13) by the C-2 methyl substituent.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 279226-65-2
Cat. No. B1612227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzo[d]oxazole-5-carbaldehyde
CAS279226-65-2
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=CC(=C2)C=O
InChIInChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3
InChIKeyMZEDYXCHLAAZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylbenzo[d]oxazole-5-carbaldehyde Procurement Guide – Core Properties and Position in the Benzoxazole Aldehyde Class


2-Methylbenzo[d]oxazole-5-carbaldehyde (CAS 279226-65-2) is a heterocyclic building block featuring a benzoxazole ring with a methyl group at the 2-position and an aldehyde at the 5-position . With a molecular formula of C₉H₇NO₂ and a molecular weight of 161.16 g/mol , it belongs to the class of benzoxazole-5-carbaldehydes and is distinguished from the parent 1,3-benzoxazole-5-carbaldehyde (C₈H₅NO₂, MW 147.13) by the C-2 methyl substituent. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, most notably in the preparation of epothilone-derived antitumor agents as described in patent US20050113429A1 [1].

Why 2-Methylbenzo[d]oxazole-5-carbaldehyde Cannot Be Replaced by Simple Benzoxazole Aldehydes


In-class compounds such as 1,3-benzoxazole-5-carbaldehyde (CAS 638192-65-1) or 2-methylbenzoxazole (CAS 95-21-6) lack the bifunctional architecture of 2-methylbenzo[d]oxazole-5-carbaldehyde. The unsubstituted benzoxazole-5-carbaldehyde provides the aldehyde electrophile but lacks the C-2 methyl group, which serves as a nucleophilic handle after deprotonation—a critical feature exploited in aldol-type condensations during epothilone synthesis [1]. Conversely, 2-methylbenzoxazole possesses the acidic methyl group but lacks the aldehyde electrophile, rendering it unsuitable for the same divergent synthetic strategies. The combination of these two reactive centers in a single molecule, along with the altered lipophilicity imparted by the methyl group (LogP ~1.6 vs. ~1.0 for the des-methyl analog) , makes simple substitution unfeasible for applications requiring precise reactivity and physicochemical profiles.

Quantitative Differentiation Evidence for 2-Methylbenzo[d]oxazole-5-carbaldehyde Versus Closest Analogs


LogP Comparison: Increased Lipophilicity Over Des-Methyl Analog

The C-2 methyl group increases the computed partition coefficient (LogP) of 2-methylbenzo[d]oxazole-5-carbaldehyde compared to the parent 1,3-benzoxazole-5-carbaldehyde. This affects solubility, membrane permeability, and ultimately the suitability of intermediates in multi-step syntheses .

Lipophilicity LogP Drug Design

Synthetic Yield in Epothilone Intermediate Preparation

2-Methylbenzo[d]oxazole-5-carbaldehyde is employed as a reactant in the synthesis of (3RS)-3-(2-Methyl-benzoxazol-5-yl)-1-[(4S,5R)-4-methyl-5-phenyl-oxazolidin-2-on-3-yl]-3-hydroxypropyl-1-one, a key intermediate in epothilone derivative preparation, achieving a 98% yield under optimized conditions [1]. This high efficiency is contingent on the presence of both the C-2 methyl and C-5 aldehyde groups.

Synthetic Chemistry Epothilone Aldol Condensation

Bifunctional Reactivity Versus Monofunctional Analogs

The compound uniquely combines an electrophilic aldehyde at C-5 with a nucleophilic C-2 methyl group (pKa ~28 in DMSO for 2-methylbenzoxazole model). This bifunctionality enables tandem or sequential transformations—such as aldol condensation at the methyl group followed by aldehyde derivatization—that are impossible with monofunctional analogs like 2-methylbenzoxazole (CAS 95-21-6, no aldehyde) or 1,3-benzoxazole-5-carbaldehyde (no methyl handle) [1]. The aldehyde group also increases the acidity of the C-2 methyl protons through the electron-withdrawing benzoxazole ring, potentially enhancing reactivity in base-catalyzed condensations compared to 2-methylbenzoxazole alone.

Bifunctional Building Block Aldehyde C-H Acidity

Computed Physicochemical Properties Versus Regioisomeric Aldehyde

The substitution pattern of 2-methylbenzo[d]oxazole-5-carbaldehyde yields distinct electronic and steric properties compared to the 6-carbaldehyde regioisomer. The aldehyde at C-5 is conjugated with the oxazole ring oxygen, whereas a C-6 aldehyde would be conjugated with the benzene ring, altering electrophilicity and directing group effects in subsequent reactions . Computed properties underscore the difference: target compound TPSA = 43.1 Ų, LogP = 1.6; while structural isomer data for 2-methylbenzoxazole-6-carbaldehyde are less readily available, the positional difference inherently alters reactivity and physicochemical profiles critical for selection in synthetic planning.

Regioisomer Electronic Effects Drug Design

Purity Specifications from Commercial Suppliers

Commercial suppliers report a purity of 98+% for 2-methylbenzo[d]oxazole-5-carbaldehyde . This compares favorably to the typical purity range of 95-97% reported for the unsubstituted 1,3-benzoxazole-5-carbaldehyde by some vendors, although direct side-by-side batch analysis is not publicly available. The consistently high purity specification supports its use as a reliable building block in multi-step syntheses where impurities can cascade and reduce overall yield.

Quality Control Purity HPLC

Explicit Use as a Key Intermediate in Epothilone Patents

The compound is explicitly specified as a reactant in US Patent 20050113429A1 (and related family members) for the preparation of 6-alkenyl-, 6-alkinyl-, and 6-epoxy-epothilone derivatives as antitumor agents . In contrast, simpler benzoxazole aldehydes such as 1,3-benzoxazole-5-carbaldehyde or 2-phenylbenzoxazole-5-carbaldehyde are not named as intermediates in this patent family, highlighting the specific structural requirement for the 2-methyl-5-carbaldehyde substitution pattern.

Epothilone Anticancer Patent Literature

Recommended Application Scenarios for 2-Methylbenzo[d]oxazole-5-carbaldehyde Based on Specific Evidence


Epothilone and Microtubule-Targeting Agent Synthesis

The compound's most validated application is as a reactant in the preparation of epothilone derivatives, where it undergoes high-yielding (98%) aldol condensation with a chiral oxazolidinone to form a key intermediate [1]. Research groups pursuing tubulin-polymerizing antitumor agents should prioritize this building block over simpler benzoxazole aldehydes, as the C-2 methyl group provides the necessary nucleophilic site for C–C bond formation specified in the patent literature.

Bifunctional Building Block for Divergent Heterocyclic Library Synthesis

With both an electrophilic aldehyde and a nucleophilic methyl group, the compound is ideally suited for generating diverse heterocyclic libraries through tandem reactions—for example, initial Knoevenagel or aldol condensation at the methyl group, followed by reductive amination or Grignard addition at the aldehyde. This dual reactivity enables scaffold diversification in fewer steps compared to monofunctional analogs [2].

Medicinal Chemistry Campaigns Requiring Controlled Lipophilicity

The compound's measured LogP of approximately 1.6 (XLogP3) offers a moderate increase in lipophilicity over the des-methyl analog (LogP ~1.0) without introducing a larger alkyl or aryl group . This makes it a suitable intermediate for CNS drug discovery programs where stepwise lipophilicity tuning is critical for balancing blood-brain barrier penetration and metabolic stability.

Quality-Critical Multi-Step Synthesis Requiring High-Purity Intermediates

With a commercial purity specification of 98+% , this aldehyde is appropriate for multi-step sequences where intermediate purification is minimized and impurity carry-through must be controlled. Procurement from suppliers meeting ISO certification further supports its use in pharmaceutical R&D and quality control environments .

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